molecular formula C7H10N4 B2653603 1-(Azidomethyl)cyclopentane-1-carbonitrile CAS No. 1936044-45-9

1-(Azidomethyl)cyclopentane-1-carbonitrile

Cat. No.: B2653603
CAS No.: 1936044-45-9
M. Wt: 150.185
InChI Key: BWRCUCUHALGCIL-UHFFFAOYSA-N
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Description

1-(Azidomethyl)cyclopentane-1-carbonitrile is an organic compound characterized by the presence of an azido group attached to a cyclopentane ring, which also bears a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azidomethyl)cyclopentane-1-carbonitrile typically involves the reaction of cyclopentane derivatives with azidomethylating agents. One common method includes the use of sodium azide and a suitable halomethyl cyclopentane precursor under controlled conditions to introduce the azido group .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Azidomethyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.

Common Reagents and Conditions:

    Substitution: Sodium azide, halomethyl cyclopentane, solvents like DMF or DMSO.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Cycloaddition: Alkynes, copper(I) catalysts.

Major Products:

Scientific Research Applications

1-(Azidomethyl)cyclopentane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Azidomethyl)cyclopentane-1-carbonitrile largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group reacts with alkynes to form stable triazole rings, which can then interact with various molecular targets. The pathways involved include the formation of reactive intermediates that facilitate the formation of new chemical bonds .

Comparison with Similar Compounds

  • 1-(Azidomethyl)cyclohexane-1-carbonitrile
  • 1-(Azidomethyl)cyclobutane-1-carbonitrile
  • 1-(Azidomethyl)cyclopropane-1-carbonitrile

Comparison: 1-(Azidomethyl)cyclopentane-1-carbonitrile is unique due to its five-membered ring structure, which imparts different steric and electronic properties compared to its analogs with smaller or larger rings. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .

Properties

IUPAC Name

1-(azidomethyl)cyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c8-5-7(6-10-11-9)3-1-2-4-7/h1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRCUCUHALGCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN=[N+]=[N-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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